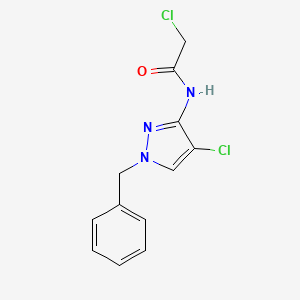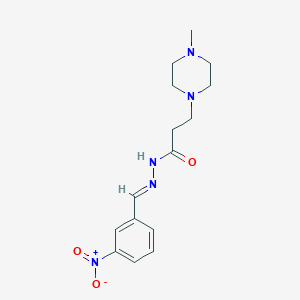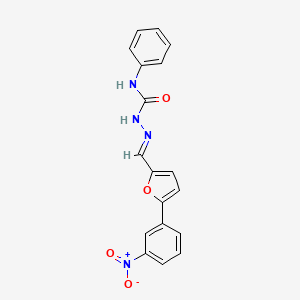
5-(3-nitrophenyl)-2-furaldehyde N-phenylsemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 5-(3-nitrophenyl)-2-furaldehyde N-phenylsemicarbazone involves the reaction of 5-nitro-2-furaldehyde with N-phenylsemicarbazide. This process yields novel semicarbazone derivatives, which are characterized by their E-configuration as determined by NMR-NOE experiments. These compounds have been synthesized in good to excellent yields from readily available starting materials in 2-3 steps, demonstrating the efficiency and scalability of the synthesis process (Cerecetto et al., 2000).
Molecular Structure Analysis
The molecular structure of 5-(3-nitrophenyl)-2-furaldehyde N-phenylsemicarbazone is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to the furaldehyde moiety through a semicarbazone linker. This structure is crucial for the compound's biological activity, as the nitro group and the semicarbazone moiety play significant roles in its pharmacological profile. X-ray diffraction methods and vibrational spectroscopy have been employed to analyze the crystal structures of similar compounds, providing insights into their molecular conformation and packing patterns (Pogoda et al., 2016).
Chemical Reactions and Properties
5-(3-Nitrophenyl)-2-furaldehyde N-phenylsemicarbazone participates in various chemical reactions owing to its functional groups. The nitro group and the semicarbazone moiety are reactive sites that can undergo reduction, hydrolysis, and condensation reactions, which are fundamental in modifying the compound's chemical properties and biological activity.
Physical Properties Analysis
The physical properties of 5-(3-nitrophenyl)-2-furaldehyde N-phenylsemicarbazone, such as melting point, solubility, and thermal behavior, are influenced by its molecular structure. Thermal analysis techniques like DTA, DSC, and TG have been employed to study the thermal behavior of nitrofuran derivatives, revealing information about their stability and decomposition patterns. These properties are essential for understanding the compound's behavior under different conditions and for its formulation into pharmaceutical products (Stojčeva-Radovanović & Milić, 1987).
Chemical Properties Analysis
The chemical properties of 5-(3-nitrophenyl)-2-furaldehyde N-phenylsemicarbazone, including its reactivity, stability, and interaction with biological targets, are central to its pharmacological potential. Studies have shown that the nitro group and the furaldehyde moiety contribute to the compound's antimicrobial and antitrypanosomal activities, highlighting the importance of its chemical properties in its therapeutic applications (Cerecetto et al., 2000).
Mécanisme D'action
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions. A safety data sheet (SDS) would provide detailed information about the potential hazards, safe handling procedures, and emergency measures .
Orientations Futures
Propriétés
IUPAC Name |
1-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O4/c23-18(20-14-6-2-1-3-7-14)21-19-12-16-9-10-17(26-16)13-5-4-8-15(11-13)22(24)25/h1-12H,(H2,20,21,23)/b19-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCPKYLHFTWEFI-XDHOZWIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NN=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)N/N=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]-3-phenylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(2H-1,2,3-triazol-2-ylacetyl)piperidine](/img/structure/B5534681.png)
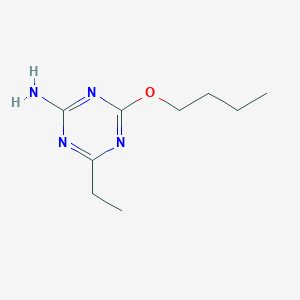
![N-[4-(dimethylamino)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5534688.png)
![(4aR*,7aS*)-1-(2-methoxyethyl)-4-(2-oxo-2-piperidin-1-ylethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5534689.png)

![2-({5-[(4-chloro-2-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B5534713.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(4-fluorophenyl)-1H-imidazol-5-ol](/img/structure/B5534721.png)
![[5-(3,4-dimethylphenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]acetic acid](/img/structure/B5534733.png)
![N-isopropyl-4-[methyl(2-thienylsulfonyl)amino]benzamide](/img/structure/B5534734.png)
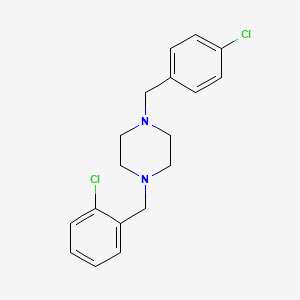
![(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(4-methylphenyl)methanone](/img/structure/B5534746.png)
